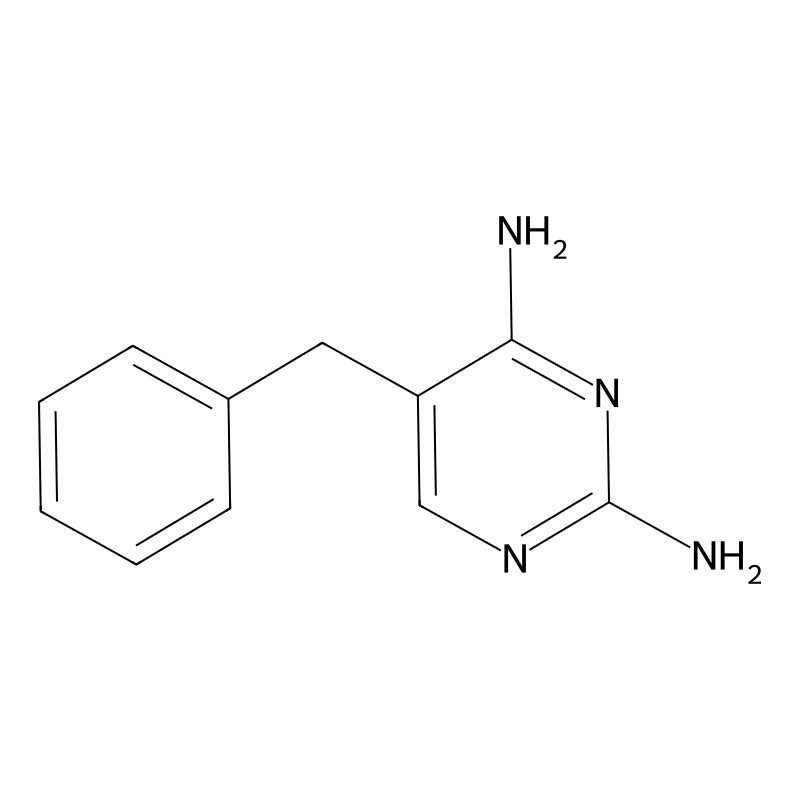

5-Benzyl-2,4-diaminopyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-Benzyl-2,4-diaminopyrimidine (CAS 7319-45-1) is the foundational, unsubstituted parent core of the 2,4-diaminopyrimidine class of dihydrofolate reductase (DHFR) inhibitors. While heavily substituted derivatives like trimethoprim are deployed directly as clinical antimicrobials, this unsubstituted compound serves as a critical synthetic building block and a baseline structural comparator in medicinal chemistry [1]. It features a planar pyrimidine ring with amino groups at positions 2 and 4, which are essential for hydrogen bonding within the DHFR active site, and an unsubstituted benzyl group at position 5 [2]. This unmodified structure provides a highly processable, DMSO-soluble precursor for the targeted synthesis of novel antifolates, allowing chemists to systematically explore structure-activity relationships without the steric hindrance of pre-existing benzyl substitutions [3].

Research Fit

References

- [1] Design, Synthesis, and Evaluation of Inhibitors of Trypanosomal and Leishmanial Dihydrofolate Reductase. Journal of Medicinal Chemistry.

- [2] Receptor-based design of novel dihydrofolate reductase inhibitors: benzimidazole and indole derivatives. PubMed.

- [3] Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay. PMC.

When procuring a core scaffold for the de novo synthesis of DHFR inhibitors, substituting 5-benzyl-2,4-diaminopyrimidine with alternative nitrogenous bicyclic systems (such as benzimidazoles or indoles) or pre-substituted analogs results in severe functional and synthetic limitations [1]. Structural modeling and enzymatic assays demonstrate that the precise electronics and bond angles of the 2,4-diaminopyrimidine core are uniquely required for competitive inhibition; alternative rings fail to replicate this even with optimized hydrophobic contacts [1]. Furthermore, attempting to use common substituted analogs (like trimethoprim) as synthetic starting materials restricts downstream chemical space, as the existing methoxy groups block critical electrophilic aromatic substitution sites on the benzyl ring, rendering them unsuitable for generating diverse, novel inhibitor libraries[2].

Substitution Risk

DHFR Inhibition vs. Isosteric Scaffolds

In comparative enzymatic studies, the unsubstituted 5-benzyl-2,4-diaminopyrimidine demonstrates vastly superior baseline affinity for bacterial DHFR compared to rationally designed isosteres. When the diamino configuration was altered to place one amino substituent in a 5-membered nitrogen-containing ring (yielding benzimidazole or indole derivatives), the resulting compounds were 2 orders of magnitude (100-fold) weaker as inhibitors of bacterial DHFR than 5-benzyl-2,4-diaminopyrimidine[1].

| Evidence Dimension | Bacterial DHFR Inhibitory Potency |

| Target Compound Data | Baseline high inhibitory potency (reference standard) |

| Comparator Or Baseline | 2,4-diamino-6-benzylbenzimidazole / indole derivatives (100-fold weaker) |

| Quantified Difference | 100x (2 orders of magnitude) greater potency for the pyrimidine core |

| Conditions | In vitro bacterial DHFR competitive inhibition assay |

Proves that the 2,4-diaminopyrimidine core is non-negotiable for DHFR binding, making this exact compound the mandatory starting point for inhibitor design.

Optimized analog: IC50 = 1.45 µM (NFS-60, MTT)

Unsubstituted Benzyl Synthetic Versatility

For the development of selective antileishmanial and trypanosomal agents, researchers require a precursor that allows for unhindered modification. 5-Benzyl-2,4-diaminopyrimidine provides an unsubstituted benzyl moiety, which serves as a baseline structure to map the active site of Leishmania major DHFR. In contrast, highly substituted clinical drugs like trimethoprim exhibit poor selectivity for L. donovani DHFR and lack the available reactive sites needed to synthesize extended, selective analogs (such as 3'-octyloxy-5-benzyl-2,4-diaminopyrimidine, which achieved 130-fold selectivity for the leishmanial enzyme) [1].

| Evidence Dimension | Precursor suitability for selective analog synthesis |

| Target Compound Data | Unsubstituted benzyl ring allows generation of 130-fold selective leishmanial inhibitors |

| Comparator Or Baseline | Trimethoprim (poor selectivity and sterically blocked benzyl ring) |

| Quantified Difference | Enables synthesis of derivatives with >100-fold species selectivity |

| Conditions | Structure-based drug design and synthesis workflows |

Ensures medicinal chemists have the required synthetic freedom to develop highly selective, non-clinical target inhibitors.

Lead compound 59: IC50 = 0.10 µM

Solubility for High-Throughput Screening

In broad screening assays for antimalarial and DHFR/SHMT dual inhibitors, the core 2,4-diaminopyrimidine template demonstrates reliable solubility profiles necessary for consistent assay preparation. 5-Benzyl-2,4-diaminopyrimidine and its immediate derivatives can be prepared as stable stock solutions in absolute dimethyl sulfoxide (DMSO) at concentrations supporting final aqueous assay concentrations of 0.05 to 0.5 mM [1]. This baseline solubility is critical, as more complex, highly lipophilic modifications often suffer from precipitation in aqueous buffer systems, leading to false negatives in enzymatic screening.

| Evidence Dimension | Solubility and assay processability |

| Target Compound Data | Stable in DMSO for final aqueous assay concentrations up to 0.5 mM |

| Comparator Or Baseline | Highly lipophilic extended derivatives (prone to aqueous precipitation) |

| Quantified Difference | Maintains reliable solubility in standard screening concentration ranges |

| Conditions | In vitro enzymatic screening assays (DMSO stock diluted into Buffer A) |

Guarantees that the compound can be reliably formulated for high-throughput screening without solubility-induced data artifacts.

Antileishmanial Antifolate Synthesis

5-Benzyl-2,4-diaminopyrimidine is the optimal starting scaffold for synthesizing selective Leishmania major DHFR inhibitors, where specific modifications to the benzyl ring are required to achieve parasite-over-human selectivity [1].

DHFR SAR Baseline Control

Used universally as the zero-substitution reference compound in enzymatic assays to accurately quantify the binding energy contributions of novel functional groups added during the drug discovery process [2].

Dual DHFR/SHMT Inhibitors

Employed as a core structural template in the design of next-generation antimalarials targeting both dihydrofolate reductase and serine hydroxymethyltransferase, leveraging its proven baseline affinity and manageable solubility profile [3].

Application Fit

References

- [1] Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase. Eur J Med Chem.

- [2] Receptor-based design of novel dihydrofolate reductase inhibitors: benzimidazole and indole derivatives. PubMed.

- [3] Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay. PMC.

XLogP3

LogP

Other CAS

Wikipedia

Explore Compound Types